molecular formula C14H14N4O B2968829 1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one CAS No. 2411315-02-9

1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one

Cat. No.: B2968829
CAS No.: 2411315-02-9
M. Wt: 254.293
InChI Key: XLMBTULMZDLTNS-UHFFFAOYSA-N
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Description

The compound “1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one” is a heterocyclic compound . It contains an indazole ring, which is a type of nitrogen-containing heterocycle . The indazole ring is fused to a piperazine ring, another type of heterocycle that contains nitrogen . The compound also contains a prop-2-yn-1-one group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an indazole ring fused to a piperazine ring . The prop-2-yn-1-one group is attached to the piperazine ring . The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .

Future Directions

The future directions for research on “1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one” could include further investigation into its synthesis, chemical reactions, and potential biological activities . Given the wide range of activities exhibited by indazole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

1-[4-(1H-indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-14(19)18-8-6-17(7-9-18)13-5-3-4-12-11(13)10-15-16-12/h1,3-5,10H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMBTULMZDLTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCN(CC1)C2=CC=CC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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